2-(ヒドロキシメチル)ブタン酸

説明

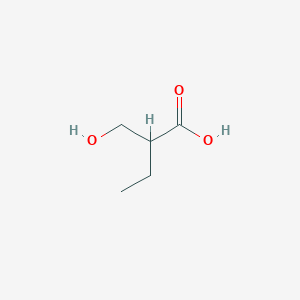

2-ethylhydracrylic acid is a branched-chain saturated fatty acid that is butanoic acid substituted by a hydroxymethyl group at position 2. It is a metabolite derived from the isoleucine metabolism. It has a role as a human metabolite. It is a short-chain fatty acid, a branched-chain saturated fatty acid and a hydroxy fatty acid. It is a conjugate acid of a 2-ethylhydracrylate.

2-Ethyl-hydracrylic acid, also known as 2-(hydroxymethyl)-butyrate or 3-hydroxy-2-ethylpropanoate, belongs to the class of organic compounds known as hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. 2-Ethyl-hydracrylic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2-Ethyl-hydracrylic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, 2-ethyl-hydracrylic acid is primarily located in the cytoplasm and adiposome. 2-Ethyl-hydracrylic acid has been found to be associated with several diseases known as 3-methylglutaconic aciduria type V and short/branched chain acyl-CoA dehydrogenase deficiency; 2-ethyl-hydracrylic acid has also been linked to the inborn metabolic disorders including 3-methylglutaconic aciduria type ii, x-linked.

科学的研究の応用

Metabolic Pathways and Disorders

2-EHA is primarily associated with the metabolism of branched-chain amino acids, particularly L-isoleucine. It is formed as an intermediate in the R-pathway of L-isoleucine oxidation. The following metabolic conditions are linked to elevated levels of 2-EHA:

- Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD) : In patients with SBCADD, 2-EHA is excreted in significant amounts due to a defect in the proximal pathway of L-isoleucine oxidation. Studies have shown that 40-46% of total 2-methylbutyric acid conjugates are in the form of the R-isomer, indicating substantial metabolism via the R-pathway . The presence of 2-EHA serves as a diagnostic marker for this condition, potentially improving detection rates and understanding of its clinical phenotype .

- Propionyl CoA Carboxylase Deficiency : Elevated urinary levels of 2-EHA have been observed in patients with propionyl CoA carboxylase deficiency and methylmalonic aciduria, where it results from a buildup of intermediates due to impaired metabolism .

- Barth Syndrome : This genetic disorder is characterized by cardiomyopathy and other systemic issues. The accumulation of 2-EHA has been noted as a byproduct of disrupted propionyl CoA entry into the Krebs cycle, linking it to metabolic dysfunctions associated with Barth syndrome .

Diagnostic Marker

The excretion of 2-EHA in urine has emerged as a significant indicator for diagnosing metabolic disorders related to isoleucine metabolism. Its detection can be achieved through gas chromatography-mass spectrometry (GC-MS), making it a practical tool for clinical laboratories:

- Increased Awareness : The recognition of 2-EHA as a prominent urinary organic acid can lead to better diagnosis rates for conditions like SBCADD, which may be underdiagnosed due to the challenges in detecting urine acylglycines .

- Case Studies : Several case studies have documented the correlation between elevated 2-EHA levels and specific metabolic disorders. For instance, urine samples from patients with SBCADD consistently showed prominent peaks for 2-EHA, often exceeding those for other metabolites like 2-methylbutyrylglycine (2-MBG) .

Role in Toxicology

Research has also indicated that exposure to certain industrial solvents can lead to increased levels of 2-EHA in urine:

- Ethylene Glycol Monomethyl Ether (EGME) : Exposure to this solvent has been associated with elevated urinary 2-EHA levels. It suggests that EGME may inhibit acyl CoA dehydrogenase activity, leading to metabolic perturbations similar to those seen in congenital metabolic disorders like multiple acyl-CoA dehydrogenase deficiency (MADD) .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Disorders | Linked to SBCADD, propionyl CoA carboxylase deficiency | Significant urinary excretion; diagnostic marker |

| Diagnostic Marker | Used in GC-MS for identifying metabolic disorders | Improved detection rates for SBCADD |

| Toxicological Studies | Elevated levels due to exposure to industrial solvents | Suggests inhibition of acyl CoA dehydrogenase |

作用機序

Target of Action

It’s known that this compound is a derivative of l-isoleucine oxidation , suggesting that it may interact with enzymes or pathways involved in amino acid metabolism.

Mode of Action

It’s known that similar compounds, such as β-hydroxy β-methylbutyric acid, increase protein synthesis in human skeletal muscle via phosphorylation of the mechanistic target of rapamycin (mtor) and subsequent activation of mtorc1 . This leads to protein biosynthesis in cellular ribosomes via phosphorylation of mTORC1’s immediate targets .

Biochemical Pathways

2-(hydroxymethyl)butanoic acid is likely involved in the metabolism of amino acids, given its derivation from L-isoleucine . It may affect the pathways of protein synthesis and degradation, potentially influencing the balance between muscle protein synthesis and breakdown .

Result of Action

Similar compounds have been shown to increase protein synthesis, suggesting potential anabolic effects

生化学分析

Biochemical Properties

The mechanism of action of 2-(Hydroxymethyl)butanoic acid involves its ability to act as a proton donor . This proton transfer occurs through a nucleophilic substitution reaction . It has proven valuable in synthesizing novel organic compounds like cyclic ketones and amino acids .

Cellular Effects

For instance, it is involved in the metabolism of L-isoleucine .

Molecular Mechanism

The molecular mechanism of 2-(Hydroxymethyl)butanoic acid involves its ability to act as a proton donor . This proton transfer occurs through a nucleophilic substitution reaction , which allows it to participate in various biochemical reactions.

Temporal Effects in Laboratory Settings

Its role in the synthesis of chemicals, usage as a fuel additive and solvent, as well as its role in the production of polymers, paints, and coatings, suggest that it may have long-term effects on cellular function .

Metabolic Pathways

2-(Hydroxymethyl)butanoic acid is a metabolite derived from the isoleucine metabolism

生物活性

2-Ethylhydracrylic acid (2-EHA) is a significant organic acid primarily recognized as a metabolite in the degradation of isoleucine. Its biological activity has garnered attention due to its role in metabolic disorders, particularly in the context of short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD). This article aims to provide a comprehensive overview of the biological activity of 2-EHA, including its metabolic pathways, clinical implications, and relevant research findings.

Metabolic Pathways

2-EHA is produced through an alternative metabolic pathway known as the R-pathway of isoleucine catabolism. While isoleucine degradation primarily follows the S-pathway, which leads to various metabolites, the R-pathway becomes more prominent under certain metabolic conditions, particularly when the S-pathway is compromised.

Key Reactions Involving 2-EHA

- Formation : 2-EHA is formed from the conversion of (S)-2-methylbutyryl CoA to tiglyl CoA via SBCAD. When SBCAD activity is impaired, as seen in SBCADD, the flux through the R-pathway increases, leading to elevated levels of 2-EHA in urine.

- Excretion : The urinary excretion of 2-EHA serves as a diagnostic marker for SBCADD and other metabolic disorders related to isoleucine metabolism. Normal urinary levels are typically low, but they can increase significantly in patients with these conditions.

Clinical Implications

The presence of elevated 2-EHA in urine has been linked to several metabolic disorders:

- Short/Braided-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD) : Patients with SBCADD exhibit markedly increased levels of 2-EHA, often exceeding those of other metabolites like 2-methylbutyrylglycine (2-MBG) . This increase can serve as a diagnostic marker for this condition.

- Other Metabolic Disorders : Elevated levels of 2-EHA have also been observed in conditions such as propionyl CoA carboxylase deficiency and methylmalonic aciduria, indicating its role as a byproduct of disrupted isoleucine metabolism .

Case Studies and Data Analysis

A study involving urine samples from patients with SBCADD revealed that 2-EHA peaks were consistently higher than those of 2-MBG. The mean ratio of 2-EHA to 2-MBG peak heights was found to be approximately 3.8 , indicating a significant metabolic shift towards the R-pathway during enzyme deficiencies .

| Patient ID | 2-EHA Peak Height | 2-MBG Peak Height | Ratio (EHA/MBG) |

|---|---|---|---|

| Patient 1 | High | Moderate | 4.5 |

| Patient 2 | Very High | Low | 10.8 |

| Patient 3 | Moderate | Low | 3.0 |

| Patient 4 | High | Moderate | 5.0 |

The findings suggest that monitoring urinary levels of 2-EHA can enhance the detection and understanding of SBCADD and its clinical manifestations.

Mechanistic Insights

Research has indicated that increased excretion of 2-EHA may act as a compensatory mechanism when the S-pathway becomes overloaded or blocked. This observation raises questions about the role of alternative enzymes that may facilitate its production under such conditions .

特性

IUPAC Name |

2-(hydroxymethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZQVAUJTDKQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863387 | |

| Record name | 2-(Hydroxymethyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Ethylhydracrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4374-62-3 | |

| Record name | 2-Ethyl-3-hydroxypropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4374-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhydracrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004374623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hydroxymethyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylhydracrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 2-ethylhydracrylic acid (2-EHA)?

A1: 2-EHA is a metabolite formed during the breakdown of the amino acid isoleucine. It's primarily associated with a minor metabolic pathway referred to as the R-pathway. [, ] While normally present in low concentrations in urine, elevated levels of 2-EHA can indicate disruptions in isoleucine metabolism. [, , ]

Q2: How is 2-EHA connected to Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD)?

A2: SBCADD is a metabolic disorder characterized by the excretion of 2-methylbutyrylglycine (2-MBG). Interestingly, research has revealed elevated 2-EHA levels in SBCADD patients, a finding that challenges previous understandings of the R-pathway. [] This suggests the existence of an alternative enzyme involved in R-2-MBG dehydrogenation, leading to 2-EHA production. This finding also highlights 2-EHA as a potential diagnostic marker for SBCADD. []

Q3: Can you elaborate on the R-pathway of isoleucine metabolism and the role of 2-EHA?

A3: The R-pathway represents a less common route for isoleucine degradation. Studies using labeled precursors in rats indicate that R-2-methylbutyrate is converted to 2-EHA, likely through an intermediate, 2-ethylacrylic acid. [] Further metabolism of 2-EHA might involve its oxidation to ethylmalonic acid, mirroring the S-metabolite pathway via methylmalonate. []

Q4: What is the connection between 2-EHA and Barth syndrome?

A4: Barth syndrome is a serious genetic disorder characterized by various symptoms, including cardioskeletal myopathy and neutropenia. One of its hallmarks is the elevated urinary excretion of 3-methylglutaconic acid and 2-EHA. [] While the exact reason for this increase remains unclear, it suggests a possible link between 2-EHA and mitochondrial dysfunction, a key feature of Barth syndrome. []

Q5: Are there any other diseases or conditions where 2-EHA levels are altered?

A5: Besides SBCADD and Barth syndrome, abnormal 2-EHA excretion has been reported in other metabolic disorders affecting isoleucine degradation. For instance, elevated 2-EHA levels are observed in conditions like 3-oxoacyl-CoA thiolase deficiency and methylmalonyl-CoA mutase deficiency. [] Conversely, 2-EHA excretion is reduced in branched-chain oxo acid decarboxylase deficiency (maple syrup urine disease). [] This highlights the sensitivity of 2-EHA levels to disruptions in isoleucine metabolism.

Q6: Are there any established analytical methods for measuring 2-EHA levels?

A7: The research papers mention the use of gas chromatography-mass spectrometry (GC-MS) for analyzing urine organic acids, including 2-EHA. [, ] GC-MS is a highly sensitive and specific technique for identifying and quantifying different organic compounds within a sample.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。